molecular formula C6H9F4NO B8026326 (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B8026326
M. Wt: 187.14 g/mol
InChI Key: KJZOLOJJHHQFKF-UHNVWZDZSA-N
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Description

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is a fluorinated piperidine derivative. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. The stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its reactivity and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fluorination of Piperidine Derivatives: One common method involves the selective fluorination of piperidine derivatives. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or through catalytic hydrogenation processes.

Industrial Production Methods

Industrial production of (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step synthesis starting from readily available piperidine derivatives. The process includes:

    Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the trifluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, m-CPBA

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols

    Catalysts: Copper salts, silver salts

Major Products

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Dehydroxylated or demethylated derivatives

    Substitution Products: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex fluorinated compounds.

    Fluorine Chemistry: Studied for its unique reactivity due to the presence of fluorine atoms.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Receptor Binding: Explored for its ability to bind to certain biological receptors, influencing biochemical pathways.

Medicine

    Drug Development: Potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Diagnostic Agents: Used in the development of fluorinated diagnostic agents for imaging techniques like PET (positron emission tomography).

Industry

    Material Science: Utilized in the development of new materials with enhanced properties such as increased thermal stability and resistance to degradation.

    Agriculture: Studied for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism by which (3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. The trifluoromethyl group increases the lipophilicity of the compound, facilitating its passage through biological membranes and enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-fluoropiperidin-4-ol: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    (3R,4S)-4-(trifluoromethyl)piperidin-4-ol: Lacks the fluorine atom at the 3-position, affecting its chemical properties and applications.

    (3R,4S)-3-chloro-4-(trifluoromethyl)piperidin-4-ol:

Uniqueness

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol is unique due to the combined presence of both a fluorine atom and a trifluoromethyl group, which significantly influences its chemical reactivity, biological activity, and potential applications in various fields. This dual substitution pattern is relatively rare and provides distinct advantages in terms of stability, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(3R,4S)-3-fluoro-4-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F4NO/c7-4-3-11-2-1-5(4,12)6(8,9)10/h4,11-12H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZOLOJJHHQFKF-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@]1(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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